4-(5-Nitropyridin-2-yl)benzaldehyde
Description
Overview of Pyridine (B92270) and Benzaldehyde (B42025) Scaffolds in Organic Chemistry
The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. It is a fundamental structural unit found in numerous natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts distinct chemical properties, influencing its reactivity and its ability to form stable complexes with metal ions. Pyridine and its derivatives are known to be crucial components in a variety of bioactive compounds.
Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene (B151609) ring with a formyl substituent. The aldehyde group is highly reactive and serves as a key functional group in a multitude of organic transformations. It readily undergoes reactions such as oxidation, reduction, and condensation, making it an essential building block in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The combination of these two scaffolds in 4-(5-Nitropyridin-2-yl)benzaldehyde creates a molecule with multifaceted reactivity.
Significance of Nitro-Substituted Pyridines in Synthetic Methodologies
The presence of a nitro group (-NO₂) on the pyridine ring significantly influences its chemical behavior. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution. This activation is particularly pronounced at the positions ortho and para to the nitro group. In the case of 2-substituted-5-nitropyridines, the carbon at the 2-position becomes highly susceptible to attack by nucleophiles.
This characteristic makes nitro-substituted pyridines valuable intermediates in synthetic organic chemistry. They serve as precursors for a wide variety of complex bioactive molecules, including antitumor, antibacterial, and antifungal compounds, as well as herbicides and insecticides. nih.gov The nitro group can also be reduced to an amino group, providing a handle for further functionalization and the construction of fused heterocyclic systems. nih.gov
Rationale for Research on this compound Derivatives
The primary rationale for the extensive research into derivatives of this compound lies in its potential as a versatile building block for the synthesis of novel compounds with significant biological activities. The aldehyde functional group is a key reactive site, readily undergoing condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. nih.govnih.gov
Schiff bases derived from substituted benzaldehydes are a well-established class of compounds with a broad spectrum of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov By using this compound as the aldehyde component, researchers can introduce the nitro-pyridine moiety into these structures, potentially enhancing or modulating their biological effects. The nitropyridine unit itself is a known pharmacophore in various bioactive molecules. nih.gov
Scope and Objectives of Academic Investigations into the Chemical Compound
Academic investigations into this compound and its derivatives are broad and multidisciplinary, encompassing several key areas:
Synthesis of Novel Derivatives: A major focus is the development of efficient synthetic routes to a variety of derivatives. This includes the formation of Schiff bases, hydrazones, and other heterocyclic systems through reactions involving the aldehyde group. nih.govdergipark.org.tr Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to construct the core biaryl structure of the parent compound itself or to introduce further diversity. nih.govnih.gov
Structural Characterization: The synthesized compounds are rigorously characterized using a range of modern analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm their chemical structures. In many cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the solid state.
Biological Evaluation: A significant portion of the research is dedicated to evaluating the biological activities of the newly synthesized derivatives. This often involves in vitro screening against various targets, such as different strains of bacteria and fungi to assess antimicrobial potential, and against cancer cell lines to determine cytotoxic effects. nih.govnih.govnih.govmdpi.comresearchgate.netmdpi.comnih.gov The goal is to identify lead compounds for the development of new therapeutic agents.
The overarching objective of these investigations is to establish structure-activity relationships (SAR), which correlate the chemical structure of the derivatives with their observed biological activity. This knowledge is crucial for the rational design of more potent and selective molecules for specific therapeutic targets.
| Research Area | Key Methodologies | Objectives |
| Synthetic Chemistry | Schiff base condensation, Suzuki-Miyaura coupling | To create diverse libraries of novel compounds. |
| Structural Analysis | NMR, FTIR, Mass Spectrometry, X-ray Crystallography | To unambiguously determine the chemical structure and stereochemistry. |
| Medicinal Chemistry | In vitro biological assays (antimicrobial, anticancer) | To identify new bioactive molecules and understand structure-activity relationships. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-nitropyridin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-13-12)14(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZRDALQHIURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377238 | |
| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433920-97-9 | |
| Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 5 Nitropyridin 2 Yl Benzaldehyde
Direct Synthetic Approaches to 4-(5-Nitropyridin-2-yl)benzaldehyde
The most common and efficient method for the direct synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine (B92270) and a benzene (B151609) ring.
A typical synthetic route involves the coupling of 2-chloro-5-nitropyridine (B43025) with 4-formylphenylboronic acid . The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) salt and a suitable phosphine ligand. A base, typically an inorganic carbonate like potassium carbonate or sodium carbonate, is essential for the activation of the boronic acid. The choice of solvent is also critical, with common systems including mixtures of an organic solvent like dioxane or toluene and water. libretexts.org
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand |
| Boronic Acid | 4-formylphenylboronic acid |
| Pyridine Derivative | 2-chloro-5-nitropyridine |
| Base | K₂CO₃, Na₂CO₃ |
| Solvent | Dioxane/Water, Toluene/Water |
| Temperature | 80-100 °C |
The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of 2-chloro-5-nitropyridine, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. libretexts.org
Multi-Component Reaction (MCR) Strategies Involving the Chemical Compound
While specific multi-component reactions (MCRs) starting directly with this compound are not extensively documented in dedicated literature, its aldehyde functionality makes it a prime candidate for inclusion in various MCRs. Aldehydes are common components in many well-known MCRs, such as the Ugi, Passerini, and Hantzsch reactions. acs.orgmdpi.comnih.gov
For instance, this compound could theoretically be employed in a Ugi four-component reaction . This would involve reacting the aldehyde with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide derivative. The nitropyridine moiety would remain intact, offering a site for further functionalization.
Similarly, in a Hantzsch dihydropyridine synthesis , this aldehyde could react with two equivalents of a β-ketoester and an ammonia (B1221849) source to form a highly substituted dihydropyridine ring. wikipedia.org The resulting structure would incorporate the 4-(5-nitropyridin-2-yl)phenyl substituent at the 4-position of the dihydropyridine ring.
Derivatization and Functionalization of this compound
The presence of both an aldehyde group and a nitropyridine ring allows for a wide array of derivatization and functionalization reactions.
Reactions at the Aldehyde Moiety
The aldehyde group is a versatile functional handle that can undergo numerous transformations:
Wittig Reaction: The reaction of this compound with a phosphonium ylide (Wittig reagent) can convert the aldehyde into an alkene. organic-chemistry.orgwikipedia.orgstackexchange.comlibretexts.org This allows for the extension of the carbon chain and the introduction of a double bond, which can be further functionalized. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. stackexchange.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. wikipedia.orgnih.govrsc.org The product is typically an α,β-unsaturated compound, which is a valuable intermediate in organic synthesis. nih.gov
Reductive Amination: The aldehyde can be converted into an amine through reaction with ammonia or a primary or secondary amine in the presence of a reducing agent. This two-step, one-pot process is a powerful method for the synthesis of a wide variety of substituted amines.
Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate or chromic acid. Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Modifications of the Nitropyridine Ring
The nitropyridine ring, being electron-deficient, is susceptible to specific modifications:
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group. wikipedia.orgcommonorganicchemistry.com Common reagents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). scispace.com This conversion is significant as it transforms the electron-withdrawing nitro group into an electron-donating amino group, which can then be further derivatized, for example, through diazotization reactions.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution. nih.gov While the chlorine atom at the 2-position is the leaving group in the synthesis of the parent compound, other leaving groups could potentially be displaced by strong nucleophiles. The position of substitution is directed by the activating effect of the nitro group.
Substituent Effects on Reaction Selectivity
The electronic properties of the two aromatic rings in this compound play a crucial role in directing the selectivity of its reactions.
The aldehyde group is an electron-withdrawing group, which deactivates the benzaldehyde (B42025) ring towards electrophilic aromatic substitution but activates it for nucleophilic attack at the carbonyl carbon.
The nitro group is a powerful electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
The pyridine nitrogen itself is electron-withdrawing, further contributing to the electron-deficient nature of the pyridine ring.
This electronic landscape allows for selective reactions. For example, in a reaction with a nucleophile, the aldehyde carbonyl is a primary site of attack. In a nucleophilic aromatic substitution, the positions on the pyridine ring activated by the nitro group are the most likely to react, assuming a suitable leaving group is present. Conversely, electrophilic substitution would be highly disfavored on the nitropyridine ring and would likely occur on the benzaldehyde ring, directed by the aldehyde group, albeit under forcing conditions due to its deactivating nature.
Tandem and Cascade Reaction Sequences Incorporating the Chemical Compound
The dual functionality of this compound makes it an excellent starting material for tandem or cascade reactions, where multiple bond-forming events occur in a single pot.
A potential tandem reaction could be initiated by a Knoevenagel condensation at the aldehyde moiety. The resulting α,β-unsaturated product could then undergo an intramolecular cyclization reaction, potentially involving the nitro group or another substituent on the pyridine ring, to form a more complex heterocyclic system. For instance, if the active methylene compound used in the Knoevenagel condensation contains a suitable functional group, it could react with a reduced form of the nitro group (e.g., an amino group) to form a fused ring system.
Another possibility involves a multi-component reaction followed by a cyclization . For example, a Ugi reaction product derived from this compound could be designed to have a pendant functional group that can subsequently react with the nitropyridine ring (after reduction of the nitro group) to form a macrocycle or another heterocyclic ring.
While specific, documented examples of complex tandem or cascade reactions starting from this compound are not prevalent in the literature, its structure provides a clear basis for the rational design of such efficient synthetic sequences.
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific literature on "green" syntheses of this exact molecule is not extensively detailed, the principles can be readily applied to established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction. This section explores potential sustainable routes and the incorporation of green chemistry metrics.
A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a halo-substituted pyridine, such as 2-chloro-5-nitropyridine, with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.
Traditional vs. Greener Synthetic Approaches
A traditional approach to this synthesis might involve the use of organic solvents such as toluene or 1,4-dioxane, a homogeneous palladium catalyst like tetrakis(triphenylphosphine)palladium(0), and a strong inorganic base. While effective, this method can generate significant solvent waste and pose challenges in catalyst recovery.
In contrast, a greener approach would focus on several key areas of improvement:
Solvent Selection: Replacing hazardous organic solvents with more environmentally friendly alternatives is a primary goal of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an excellent choice for Suzuki-Miyaura reactions. The use of aqueous media can also simplify product isolation. tcichemicals.comlibretexts.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. nih.govnih.gov
Catalyst Systems: The development of highly active and recyclable catalysts is another cornerstone of sustainable synthesis. This can include the use of solid-supported catalysts, which can be easily separated from the reaction mixture and reused, minimizing metal contamination in the final product. Additionally, employing catalysts that are effective at very low loadings (parts per million) can significantly reduce the environmental and economic impact.
Atom Economy: The Suzuki-Miyaura reaction inherently has a good atom economy. Further improvements can be made by ensuring high conversion rates and minimizing the formation of byproducts through careful optimization of reaction conditions.
Hypothetical Green Synthetic Route for this compound
A proposed sustainable synthetic route for this compound could involve a microwave-assisted Suzuki-Miyaura coupling in an aqueous solvent system. This approach would prioritize the use of less hazardous reagents and more efficient energy input.
Table 1: Comparison of Traditional and Green Synthetic Methodologies
| Parameter | Traditional Suzuki-Miyaura Synthesis | Green Suzuki-Miyaura Synthesis |
| Solvent | Toluene, 1,4-Dioxane | Water, Ethanol/Water mixtures |
| Energy Source | Conventional heating (reflux) | Microwave irradiation |
| Reaction Time | Several hours to a full day | Minutes to a few hours |
| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄) | Heterogeneous or recyclable catalyst |
| Base | Strong inorganic bases (e.g., K₂CO₃) | Milder bases (e.g., K₃PO₄) |
| Work-up | Organic solvent extraction | Simple filtration or extraction with a greener solvent |
Detailed Research Findings in Green Suzuki-Miyaura Couplings
Research in the field of green chemistry has provided numerous examples of sustainable Suzuki-Miyaura cross-coupling reactions that can be applied to the synthesis of heteroaryl compounds like this compound.
Microwave-Assisted Reactions: Studies have demonstrated that microwave irradiation can significantly accelerate Suzuki-Miyaura couplings. For instance, the synthesis of various biaryl compounds has been achieved in minutes with high yields under microwave conditions, compared to hours using conventional heating. nih.gov This rapid heating can also lead to cleaner reactions with fewer byproducts. nih.gov
Aqueous Media: The use of water as a solvent for Suzuki-Miyaura reactions has been extensively explored. Specialized ligands and catalyst systems have been developed to facilitate the reaction in aqueous environments. These methods not only reduce the reliance on volatile organic compounds but can also enhance reaction rates. tcichemicals.comlibretexts.org
Catalyst Innovation: The development of next-generation catalysts is a key area of research. For example, palladium catalysts supported on magnetic nanoparticles have shown high efficiency and can be easily recovered using an external magnet for reuse over multiple cycles. This approach addresses the critical issues of catalyst cost and metal leaching into the product.
Table 2: Illustrative Data from Green Suzuki-Miyaura Coupling Studies
| Catalyst System | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | THF/H₂O | 2 h | 80 | >95 | Not specified in search results |
| Pd/C | Water | 1 h | 100 | 92 | Not specified in search results |
| Microwave-assisted | Ethanol/Water | 15 min | 120 | 98 | Not specified in search results |
By integrating these green chemistry principles, the synthesis of this compound can be made significantly more sustainable. The adoption of microwave technology, aqueous solvent systems, and recyclable catalysts offers a pathway to reduce waste, conserve energy, and minimize the environmental footprint of this important chemical compound's production.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 5 Nitropyridin 2 Yl Benzaldehyde and Its Derivatives
X-ray Crystallographic Analysis for Solid-State Structure
Although a specific crystallographic study for 4-(5-Nitropyridin-2-yl)benzaldehyde is not readily found in published literature, analysis of closely related structures, such as 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, provides valuable insights. For instance, in related compounds, the dihedral angle between the pyridine (B92270) and benzene (B151609) rings is a critical parameter, indicating the degree of twist in the molecule.
Investigation of Crystal Packing and Unit Cell Parameters
The crystal packing describes how individual molecules are arranged in the crystal. This arrangement is governed by intermolecular forces such as hydrogen bonds, π–π stacking, and van der Waals interactions. For a molecule like this compound, potential C–H⋯O or C–H⋯N hydrogen bonds, as well as π–π stacking between the aromatic rings, could be anticipated to play a significant role in the solid-state structure.
The unit cell parameters (a, b, c, α, β, γ) define the basic repeating unit of the crystal lattice. For example, a related monoclinic crystal structure of a nitropyridine derivative has been reported with specific unit cell dimensions and a defined space group.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Comprehensive ¹H NMR Investigations
In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aldehyde proton, which typically appears at a high chemical shift (δ) value, generally above 9.5 ppm. The protons on the benzaldehyde (B42025) and nitropyridine rings would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions relative to the substituent groups. The electron-withdrawing nitro group would significantly deshield the adjacent protons on the pyridine ring, causing them to resonate at a lower field.
Detailed ¹³C NMR Studies
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is particularly characteristic, typically resonating at a very high chemical shift, often in the range of 190-200 ppm. The carbon atoms in the aromatic rings would appear in the approximate range of 110-160 ppm. The carbon atoms directly attached to the nitro group and the inter-ring C-C bond would show distinct chemical shifts reflecting their electronic environment. For comparison, the aldehyde carbon in benzaldehyde itself appears at approximately 192.3 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in making unambiguous assignments of ¹H and ¹³C signals, especially for complex molecules.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons within the benzaldehyde and nitropyridine rings, helping to trace the proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, allowing for the straightforward assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the two aromatic rings and the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, which can help to determine the preferred conformation of the molecule in solution, particularly the rotational orientation around the bond connecting the two rings.
While specific 2D NMR data for this compound are not available in the surveyed literature, the application of these techniques is standard practice for the full structural elucidation of such compounds.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups.
For this compound, one would expect to observe characteristic vibrational bands corresponding to its key functional groups: the aldehyde (-CHO), the nitro group (-NO₂), and the pyridine and benzene rings.
Expected Characteristic FT-IR Peaks for this compound (Hypothetical):
Aldehyde C=O Stretch: A strong, sharp absorption band typically appears in the region of 1700-1720 cm⁻¹. For comparison, the C=O stretch in 4-nitrobenzaldehyde (B150856) is observed around this region. researchgate.netnist.gov
Aldehyde C-H Stretch: Two weak bands are expected, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.
Nitro Group (NO₂) Stretches: Asymmetric and symmetric stretching vibrations of the nitro group would result in two strong bands, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Aromatic C=C Stretches: Multiple bands of variable intensity would be present in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the pyridine and benzene rings.
Aromatic C-H Stretches: These would appear as a group of weak to medium bands above 3000 cm⁻¹.
C-N Stretch: Vibrations involving the carbon-nitrogen bonds of the pyridine ring and the bond to the nitro group would also be present.
Without experimental data, a precise data table for this compound cannot be constructed.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.
Expected Raman Signals for this compound (Hypothetical):
Symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals. Therefore, the symmetric stretch of the nitro group and the breathing modes of the aromatic rings would be expected to be prominent.
The C=O stretch of the aldehyde is typically weaker in Raman spectra compared to FT-IR.
The aromatic C-H stretching vibrations would also be observable.
A specific Raman spectrum for this compound has not been found in the literature.
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in FT-IR and Raman spectra. It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This is often performed using software like VEDA (Vibrational Energy Distribution Analysis).
A PED analysis for this compound would require a quantum chemical calculation (e.g., using Density Functional Theory, DFT) to first determine the molecule's optimized geometry and calculate its vibrational frequencies. The PED would then break down complex vibrations into their constituent parts, providing a much more precise understanding than simple group frequency assignments. For instance, it could reveal the extent of coupling between the aldehyde group vibrations and the vibrations of the adjacent benzene ring.
No published computational studies featuring a PED analysis for this compound were identified.
Advanced Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic structure of a molecule and the transitions between different electronic energy levels.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals (e.g., from a π to a π* orbital). The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
The structure of this compound features an extended conjugated system encompassing the nitro-substituted pyridine ring and the benzaldehyde moiety. This conjugation is expected to result in strong absorption in the UV region.
Expected UV-Vis Absorption for this compound (Hypothetical):
π → π Transitions:* Intense absorption bands are expected due to electronic transitions within the aromatic and conjugated system. For comparison, 4-nitrobenzaldehyde exhibits a strong absorption maximum. nist.govresearchgate.net
n → π Transitions:* A weaker absorption band at a longer wavelength may be present, corresponding to the excitation of a non-bonding electron (from the oxygen of the aldehyde or nitro group) to an anti-bonding π* orbital.
A specific UV-Vis absorption spectrum and a corresponding data table for this compound are not available in the reviewed literature.
Fluorescence and Phosphorescence Spectroscopy (if applicable)
Fluorescence and phosphorescence are forms of photoluminescence, where a molecule emits light after absorbing photons. Fluorescence is a rapid process involving emission from a singlet excited state, while phosphorescence is a slower process involving emission from a triplet excited state.
The presence and characteristics of luminescence in this compound would depend on several factors, including the efficiency of intersystem crossing and the presence of non-radiative decay pathways. Nitroaromatic compounds are often non-fluorescent or weakly fluorescent because the nitro group can promote intersystem crossing to the triplet state and subsequent non-radiative decay, effectively quenching fluorescence.
Whether this compound exhibits significant fluorescence or phosphorescence can only be determined experimentally. No such studies were found.
While the chemical structure of this compound is known, there is a notable absence of published research detailing its advanced spectroscopic characteristics. To fulfill the outlined analysis, experimental work involving FT-IR, Raman, UV-Vis, and luminescence spectroscopy would be required. Furthermore, computational studies would be necessary to perform a Potential Energy Distribution (PED) analysis for a thorough assignment of its vibrational modes. Without such data, a detailed and scientifically accurate article with the requested data tables cannot be generated.
Analysis of Electronic Transitions
The electronic absorption spectrum of this compound, typically recorded in a solvent like methanol, is characterized by specific electronic transitions that provide insight into its molecular structure and electron distribution. The presence of both a benzaldehyde and a nitropyridine moiety results in a complex spectrum arising from various π → π* and n → π* transitions.
The key chromophores in the molecule are the benzene ring, the pyridine ring, the nitro group (-NO₂), and the aldehyde group (-CHO). The conjugation between the benzaldehyde and the nitropyridine rings through the C-C single bond allows for extensive π-electron delocalization across the molecule. This extended conjugation is expected to result in bathochromic shifts (shifts to longer wavelengths) of the primary absorption bands compared to the individual parent molecules.
For nitropyridine derivatives, a characteristic absorption band is often observed around 375 nm in methanol. nih.gov This absorption is primarily attributed to an intramolecular charge transfer (ICT) transition. In the case of this compound, the electron-withdrawing nitro group on the pyridine ring and the electron-donating potential of the benzaldehyde ring (though modulated by the aldehyde group) facilitate this ICT. The transition likely involves the promotion of an electron from a π orbital primarily located on the benzaldehyde ring to a π* orbital with significant contribution from the nitropyridine ring.
A related compound, 4-nitrobenzaldehyde, exhibits an absorption maximum at approximately 270 nm. researchgate.net The introduction of the 5-nitropyridin-2-yl group at the 4-position of the benzaldehyde is expected to significantly influence this transition. Theoretical studies on similar molecules, such as (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine, have utilized time-dependent density functional theory (TD-DFT) to complement experimental UV-Vis findings and assign specific electronic transitions. nih.gov A similar approach for this compound would be invaluable in precisely delineating the contributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to the observed electronic transitions.
Table 1: Expected Electronic Transitions for this compound
| Expected λmax (nm) | Transition Type | Associated Chromophore/System |
| ~ 270-300 | π → π | Benzenoid system |
| ~ 350-380 | π → π (ICT) | Conjugated system between benzaldehyde and nitropyridine rings |
| > 400 (weak) | n → π* | Nitro group (-NO₂) and Aldehyde group (-CHO) |
Note: The values in this table are estimations based on related compounds and general principles of UV-Vis spectroscopy. Experimental verification is required for precise determination.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₂H₈N₂O₃, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation of this compound under electron ionization (EI) would be expected to proceed through several characteristic pathways, driven by the stability of the resulting fragment ions. The presence of the aromatic rings, the nitro group, and the aldehyde functionality dictates the primary cleavage sites.
A plausible fragmentation pathway would initiate with the loss of a hydrogen atom from the aldehyde group, a common fragmentation for aromatic aldehydes, leading to a stable acylium ion (m/z = 227). Another likely initial fragmentation is the loss of the entire formyl radical (-CHO), resulting in a fragment corresponding to the 4-(5-nitropyridin-2-yl)phenyl cation (m/z = 199).
The nitro group is also a key site for fragmentation. Loss of a nitro radical (-NO₂) would generate a significant fragment ion (m/z = 182). Further fragmentation could involve the cleavage of the bond between the two aromatic rings, leading to ions corresponding to the benzaldehyde cation (m/z = 105) and the nitropyridine radical, or the nitropyridine cation (m/z = 123) and the benzaldehyde radical. Cleavage of the C-N bond within the nitropyridine ring could also occur.
Table 2: Plausible Mass Spectrometric Fragments of this compound
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 228 | [C₁₂H₈N₂O₃]⁺ | Molecular Ion (M⁺) |
| 227 | [C₁₂H₇N₂O₃]⁺ | Loss of H from the aldehyde group |
| 199 | [C₁₁H₇N₂O₂]⁺ | Loss of CHO radical |
| 182 | [C₁₂H₈N₂O]⁺ | Loss of NO₂ radical |
| 152 | [C₁₁H₈N]⁺ | Loss of NO₂ and CO |
| 123 | [C₅H₃N₂O₂]⁺ | Cleavage leading to the nitropyridine cation |
| 105 | [C₇H₅O]⁺ | Cleavage leading to the benzoyl cation |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
Note: This table represents a hypothetical fragmentation pattern based on the known behavior of similar compounds. Experimental MS/MS data would be necessary for definitive structural confirmation.
The detailed analysis of the fragments, in conjunction with data from related compounds like N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, provides a robust framework for the structural elucidation of novel derivatives. nih.gov The study of such fragmentation patterns is crucial for the identification of these compounds in various matrices and for understanding their chemical reactivity.
Computational Chemistry and Theoretical Investigations of 4 5 Nitropyridin 2 Yl Benzaldehyde
Density Functional Theory (DFT) Applications
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics, providing a balance between accuracy and computational cost. nih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(5-nitropyridin-2-yl)benzaldehyde, the geometry would be influenced by the electronic interplay between the benzaldehyde (B42025) and the 5-nitropyridin-2-yl moieties.
Studies on substituted benzaldehydes show that the planarity of the molecule can be affected by the nature of the substituents. nih.gov The connection between the two aromatic rings in this compound allows for potential torsional freedom. However, conjugation effects would likely favor a relatively planar conformation to maximize electronic delocalization between the rings.
The presence of the electron-withdrawing nitro group (–NO₂) on the pyridine (B92270) ring is expected to influence the bond lengths and angles within the pyridine ring itself. Research on 4-nitropyridine (B72724) N-oxide has demonstrated that electron-withdrawing substituents can lead to noticeable changes in the ring's geometry, such as an increase in the ipso-angle (the internal ring angle at the point of substitution). researchgate.net Therefore, it is anticipated that the C-NO₂ bond and adjacent C-C bonds in the pyridine ring of the title compound will be influenced by the strong electron-withdrawing nature of the nitro group.
Table 1: Representative Optimized Geometrical Parameters for Related Molecules Note: Specific experimental or calculated data for this compound were not found in the searched literature. The table below presents typical values for related structures.
| Parameter | Molecule Type | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|---|
| C=O | Benzaldehyde | 1.21 - 1.23 | - |
| C-C (ring) | Benzene (B151609) | 1.38 - 1.40 | 119 - 121 |
| C-N (ring) | Pyridine | 1.33 - 1.34 | 116 - 124 |
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its reactivity, stability, and spectroscopic characteristics.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. irjweb.com
For this compound, the presence of the electron-withdrawing 5-nitropyridinyl group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The benzaldehyde portion, being less electron-withdrawing, would likely contribute more to the HOMO. The HOMO-LUMO gap is anticipated to be relatively small, indicating a potential for significant intramolecular charge transfer. nih.gov
Table 2: Representative Electronic Properties for Related Molecules from DFT Studies Note: Data for this compound is not available in the searched literature. The table shows values for analogous compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime | -6.270 | -2.509 | 3.761 |
| Clevudine | - | - | 4.165 |
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory posits that chemical reactions are primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. malayajournal.org The spatial distribution of these orbitals in this compound would be highly informative of its reactive sites.
It is predicted that the HOMO would be predominantly localized on the benzaldehyde ring, which is the more electron-rich part of the molecule. Conversely, the LUMO is expected to be centered on the nitropyridine ring, particularly with significant contributions from the nitro group, which is a strong electron acceptor. mdpi-res.com This separation of the frontier orbitals suggests a strong intramolecular charge transfer character from the benzaldehyde moiety to the nitropyridine moiety upon electronic excitation.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. acadpubl.eu The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). acadpubl.eumalayajournal.org
For this compound, the MEP surface is expected to show strong negative potential (red/yellow) around the oxygen atoms of the nitro group and the carbonyl group of the aldehyde, as well as the nitrogen atom of the pyridine ring, due to the high electronegativity of these atoms. acadpubl.eu These regions represent the most likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the aromatic rings, making them susceptible to nucleophilic attack. acadpubl.eu
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals (bonds and lone pairs) and their interactions. researchgate.net It is particularly useful for quantifying intramolecular delocalization and charge transfer through the analysis of donor-acceptor interactions. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.
Global and Local Reactivity Descriptors (e.g., Chemical Potential, Hardness, Softness, Electrophilicity Index, Fukui Functions)
No published data is available.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
No published data is available.
Analysis of Non-Covalent Interactions (NCI)
Hirshfeld Surface Analysis for Intermolecular Contacts
No published data is available.
Reduced Density Gradient (RDG) Analysis for Weak Interactions
No published data is available.
Prediction of Nonlinear Optical (NLO) Properties
Determination of Static and Dynamic Polarizability (α)
No published data is available.
Calculation of First and Second Hyperpolarizabilities (β and γ)
The first (β) and second (γ) hyperpolarizabilities are key indicators of a molecule's NLO response. For a molecule like this compound, these properties can be calculated using quantum chemical methods. While direct computational data for this compound is not available, studies on similar donor-π-acceptor systems provide a strong basis for estimation.
The calculation of these properties is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set. The choice of functional is critical, with long-range corrected functionals such as CAM-B3LYP often being employed for NLO property calculations to avoid the overestimation that can occur with standard functionals.
The total first hyperpolarizability (β_total) is determined from the individual tensor components calculated by the software. A high β_total value is indicative of a strong second-order NLO response. For a molecule with a significant charge transfer character like this compound, a considerable β value would be anticipated.
The following table presents representative hyperpolarizability data for a structurally related chalcone (B49325) derivative, 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one, which also possesses a donor-acceptor framework. This data can serve as a proxy to understand the order of magnitude one might expect for this compound.
| Property | Calculated Value (esu) |
| First Hyperpolarizability (β) | Value not explicitly provided in search results |
| Third-Order Susceptibility (χ³) | 10⁻¹³ |
| Nonlinear Refractive Index (n₂) | 10⁻¹¹ cm²/W |
| Table 1: Representative nonlinear optical data for a related chalcone derivative. It is important to note that these values are for a different compound and serve only as a qualitative reference. researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of the molecule in a condensed phase, such as in a solvent or a crystal lattice. MD simulations model the movement of atoms over time by solving Newton's equations of motion.
For this compound, MD simulations could be used to:
Analyze Intermolecular Interactions: In a simulated crystal or solution, MD can reveal the nature and strength of intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the bulk properties of the material.
Predict Macroscopic Properties: By simulating a large ensemble of molecules, MD can be used to predict macroscopic properties such as density, viscosity, and diffusion coefficients.
A study on a different molecular system highlighted the use of MD simulations to identify regions of conformational flexibility, which in turn explained the molecule's reactivity. A similar approach for this compound could provide valuable information on its structural dynamics.
The following table summarizes the potential insights that could be gained from MD simulations of this compound.
| Simulation Aspect | Potential Insights |
| Conformational Analysis | Identification of stable conformers and rotational barriers. |
| Solvation Effects | Understanding how the solvent environment influences molecular structure and properties. |
| Crystal Packing | Prediction of crystal structure and analysis of intermolecular forces in the solid state. |
| Table 3: Potential applications of Molecular Dynamics simulations for this compound. |
Chemical Reactivity and Mechanistic Studies Involving 4 5 Nitropyridin 2 Yl Benzaldehyde
Nucleophilic Substitution Reactions on the Nitropyridine Ring
The pyridine (B92270) ring in 4-(5-nitropyridin-2-yl)benzaldehyde is rendered highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of both the nitro group and the ring nitrogen atom. wikipedia.org This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its reactivity profile.
The nitro group, positioned para to the point of substitution at the 2-position and ortho to the 6-position, significantly lowers the electron density of the pyridine ring, thereby stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. wikipedia.org The reaction mechanism typically proceeds via an addition-elimination pathway, where the nucleophile first adds to the electron-deficient ring to form the stabilized Meisenheimer complex, followed by the departure of a leaving group. nih.gov
In the case of 2-substituted 5-nitropyridines, nucleophilic attack can occur at the positions ortho and para to the nitro group. Computational studies on related nitroarenes have shown that the addition of a nucleophile to the electron-deficient aromatic ring is often the rate-limiting step. nih.govacs.org The stability of the intermediate Meisenheimer complex plays a crucial role in determining the reaction outcome. For instance, studies on the vicarious nucleophilic substitution (VNS) of nitropyridines have shown that the reaction proceeds via the formation of a Meisenheimer-type adduct, followed by a base-induced elimination. nih.govacs.org
The presence of a good leaving group at the 2-position of the pyridine ring, such as a halogen, would be readily displaced by a variety of nucleophiles. Even in the absence of a conventional leaving group, nucleophilic substitution of hydrogen (SNAr-H) can occur, where a hydride ion is formally displaced. nih.gov Quantum chemical calculations on halonitrobenzenes suggest that nucleophilic attack can sometimes occur faster at positions occupied by hydrogen than at those occupied by halogens. acs.org
Cyclization and Annulation Reactions Utilizing the Aldehyde Group
The aldehyde functionality in this compound serves as a versatile handle for the construction of various heterocyclic systems through cyclization and annulation reactions. These transformations are pivotal in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
One of the most prominent applications of the aldehyde group is in the synthesis of quinoline (B57606) derivatives. The Friedländer annulation, for example, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. iipseries.org In an analogous fashion, the aldehyde group of this compound can react with suitable precursors to construct fused heterocyclic rings. For instance, the reaction with 2-aminobenzyl alcohols in the presence of a catalyst can yield quinoline structures. organic-chemistry.org
Furthermore, multicomponent reactions offer an efficient pathway to complex molecular architectures. The reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil, for example, can lead to the formation of pyrimido[4,5-b]quinolines. nih.gov This suggests that this compound could be a suitable substrate for similar transformations, leading to novel heterocyclic scaffolds.
Intramolecular cyclization is another powerful strategy. If a suitable nucleophilic group is present on a side chain attached to the benzaldehyde (B42025) moiety, it can undergo an intramolecular reaction with the aldehyde to form a new ring. For example, studies on the sequential Knoevenagel condensation/cyclization of related benzaldehyde derivatives have demonstrated the formation of indene (B144670) and benzofulvene derivatives. nih.gov
Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Schiff Base Formation)
The aldehyde group of this compound readily undergoes condensation reactions with primary amines and other nitrogen-containing nucleophiles to form imines, commonly known as Schiff bases. nih.gov This reaction is of fundamental importance and provides access to a wide array of derivatives with diverse applications.
The general mechanism for Schiff base formation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an unstable carbinolamine intermediate. nih.gov This intermediate then dehydrates, often under acid catalysis, to yield the stable imine product. nih.gov The removal of water from the reaction mixture can be crucial to drive the equilibrium towards the product. nih.gov
The reactivity of the aldehyde is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing 5-nitropyridin-2-yl group is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, thus facilitating the initial nucleophilic attack by the amine.
A wide variety of amines can be used in this reaction, including aliphatic and aromatic amines, hydrazines, and hydroxylamines, leading to the corresponding imines, hydrazones, and oximes. The synthesis of Schiff bases from substituted benzaldehydes and various amines has been extensively reported. researchgate.net For instance, the reaction of benzaldehyde derivatives with amino acids has been achieved using a sodium hydroxide (B78521) catalyst. uobabylon.edu.iq
Cross-Coupling Methodologies at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to functionalize the aromatic rings of this compound. The Suzuki and Heck reactions are prominent examples of such transformations. wikipedia.orglibretexts.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. nih.gov This methodology could be employed to introduce a new substituent at a halogenated position on either the pyridine or the benzene (B151609) ring of a suitable precursor to this compound. For instance, the coupling of a 2-chloro-5-nitropyridine (B43025) derivative with a 4-formylphenylboronic acid would be a viable route to the target molecule. The presence of nitrogen-rich heterocycles can sometimes inhibit palladium-catalyzed reactions, but specific ligands and conditions have been developed to overcome this challenge. nih.gov
The Heck reaction is another palladium-catalyzed process that couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce an alkenyl group onto either of the aromatic rings of a halogenated precursor. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org Variations of the Heck reaction, such as the reductive Heck reaction, have expanded its scope and applicability. researchgate.net
The site-selectivity of cross-coupling reactions on dihalogenated heteroarenes can often be controlled by the choice of ligand and reaction conditions, allowing for the selective functionalization of one position over another. nih.gov
Investigation of Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in readily accessible literature, the general principles governing the reaction types discussed above provide a framework for understanding their kinetic and thermodynamic profiles.
For nucleophilic aromatic substitution reactions , the rate is significantly influenced by the electronic nature of the substrate and the nucleophile. The presence of the electron-withdrawing nitro group is expected to increase the rate of nucleophilic attack by lowering the activation energy of the addition step. nih.gov Theoretical studies on nitroarenes have been used to calculate the free energies of the intermediates and transition states, providing insights into the thermodynamic and kinetic preferences of the reaction pathways. acs.org
The kinetics of Schiff base formation are known to be pH-dependent. The reaction is generally catalyzed by acid, but at very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, leading to a decrease in the reaction rate. nih.gov Kinetic analysis of the formation of Schiff bases derived from other substituted benzaldehydes has been performed, often revealing the reversible nature of the initial addition step and the rate-determining nature of the dehydration step under certain conditions. uobabylon.edu.iqacs.org
For cross-coupling reactions , the kinetic and thermodynamic parameters are complex and depend on the specific catalytic cycle. The rates of oxidative addition, transmetalation, and reductive elimination, the key steps in the Suzuki and Heck reactions, are influenced by the choice of catalyst, ligand, solvent, and substrates.
Applications of 4 5 Nitropyridin 2 Yl Benzaldehyde As a Building Block in Advanced Chemical Systems and Materials
Precursor for Complex Heterocyclic Architectures
The aldehyde functionality and the pyridine (B92270) ring system within 4-(5-nitropyridin-2-yl)benzaldehyde allow for its participation in various cyclization and condensation reactions, leading to the formation of intricate heterocyclic scaffolds.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridines are a significant class of heterocyclic compounds known for their diverse pharmacological properties. researchgate.netijpbs.com The synthesis of these derivatives can be achieved through the condensation of an appropriate diaminopyridine with a benzaldehyde (B42025) derivative. nih.gov In this context, this compound can be employed as the aldehyde component.
The general synthetic strategy involves the reaction of a 2,3-diaminopyridine (B105623) or a 3,4-diaminopyridine (B372788) with this compound. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable imidazo[4,5-b]pyridine core. A common method involves using sodium dithionite (B78146) (Na₂S₂O₄), which facilitates the reductive cyclization of the nitro group precursor. researchgate.netnih.gov This approach allows for the direct incorporation of the 4-(5-nitropyridin-2-yl)phenyl substituent at the 2-position of the imidazo[4,5-b]pyridine skeleton. These resulting complex molecules are of interest in the development of new therapeutic agents. nih.gov
Table 1: General Synthesis of 2-Substituted Imidazo[4,5-b]pyridine Derivatives
| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Class |
|---|
This interactive table summarizes the key components for the synthesis of imidazo[4,5-b]pyridine derivatives, a process where this compound can serve as the aryl aldehyde.
Formation of Quinoline (B57606) and Naphthyridine Systems
Quinoline and naphthyridine frameworks are fundamental structures in many bioactive compounds and drug molecules. mdpi.commdpi.com The synthesis of these systems can be accomplished through various methods, including annulation reactions that utilize aldehydes as key starting materials. organic-chemistry.orgnih.gov
For instance, the Friedländer annulation and related syntheses involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. In a similar fashion, this compound can react with substrates like 2-aminobenzyl alcohols or other suitable precursors to construct quinoline rings bearing the 4-(5-nitropyridin-2-yl)phenyl group. organic-chemistry.org
Furthermore, the synthesis of naphthyridine isomers, which are pyridine analogues of quinoline, can also utilize this aldehyde. mdpi.com For example, aza-Diels-Alder reactions between imines derived from aminopyridines and various olefins represent a viable pathway. By forming an imine from this compound and a suitable aminopyridine, subsequent cycloaddition and aromatization can lead to the formation of substituted naphthyridine systems. mdpi.com
Generation of Other Fused Pyridine Scaffolds
The reactivity of this compound extends to the synthesis of a variety of other fused pyridine heterocycles. One-pot multicomponent reactions are particularly effective for creating molecular complexity from simple starting materials. researchgate.net
A representative strategy involves the reaction of an aldehyde with a compound containing an active methylene group and an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to construct a pyridine ring. researchgate.net By employing this compound in such a reaction, it is possible to synthesize diverse fused systems where the pyridine ring is annulated to another carbocyclic or heterocyclic ring. For example, a reaction analogous to the synthesis of 5H-Chromeno[4,3-b]pyridin-5-one derivatives could be envisioned, where the aldehyde condenses with an active methylene compound and ammonium acetate to form a new, complex fused pyridine scaffold. researchgate.net
Utility in Coordination Chemistry
The presence of both a coordinating pyridine nitrogen atom and an aldehyde group capable of forming ligands makes this compound a valuable tool in the field of coordination chemistry.
Design and Synthesis of Novel Ligands (e.g., Schiff Base Ligands)
Schiff bases, or imines, are a class of compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. nih.gov These compounds are exceptionally versatile ligands in coordination chemistry due to the presence of the azomethine (-CH=N-) group, which is an excellent coordination site for metal ions. nih.govijmcmed.org
This compound readily undergoes condensation with a wide range of primary amines to form novel Schiff base ligands. The resulting ligands are multidentate, offering at least two coordination sites: the imine nitrogen and the nitrogen atom of the pyridine ring. The specific properties of the Schiff base can be tuned by varying the amine component used in the synthesis.
Table 2: Examples of Schiff Base Ligands from Aldehydes
| Aldehyde Component | Amine Component | Resulting Ligand Type |
|---|---|---|
| 4-Hydroxy-3-methoxybenzaldehyde | 5-Nitropyridine-2-amine | Imino-phenol Schiff Base |
This interactive table shows examples of Schiff base ligands synthesized from various aldehydes and amines, illustrating the general reaction type that this compound undergoes. nih.govijmcmed.orgresearchgate.netnih.gov
Formation and Characterization of Metal Complexes
The Schiff base ligands derived from this compound are highly effective in forming stable complexes with a variety of transition metal ions, such as Cu(II) and Zn(II). nih.govresearchgate.net The coordination typically involves the imine nitrogen and the pyridine nitrogen, creating a chelate ring that enhances the stability of the complex.
Table 3: Characterization Data for a Representative Cu(II) Schiff Base Complex
| Technique | Observation | Interpretation |
|---|---|---|
| Mass Spec (m/z) | 607.2324 | Confirms the 2:1 ligand-to-metal stoichiometric ratio. nih.gov |
| FT-IR (cm⁻¹) | Shift in C=N stretch | Indicates coordination of the imine nitrogen to the Cu(II) ion. |
This interactive table summarizes typical characterization data for a metal complex formed from a Schiff base ligand related to the title compound, as described in the literature. nih.gov
Investigation of Metal-Ligand Binding Interactions
While direct studies on the metal-ligand binding interactions of this compound are not extensively documented in publicly available research, the inherent chemical functionalities of the molecule strongly suggest its potential as a precursor for effective ligands in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the nitro group can act as potential coordination sites.
More significantly, the benzaldehyde group can be readily converted into a Schiff base through condensation with a primary amine. This reaction introduces an imine nitrogen, which, in conjunction with other donor atoms, can form stable complexes with a variety of metal ions. For instance, Schiff base ligands derived from 2-amino-5-nitropyridine (B18323) and substituted salicylaldehydes have been successfully used to synthesize and characterize copper(II) and zinc(II) complexes. In these complexes, the metal ions are coordinated through the phenolic oxygen and the imine nitrogen of the Schiff base ligand.
The general synthetic route to such ligands and their subsequent metal complexes can be envisioned as follows:
Scheme 1: Plausible route to metal complexes from this compound

The resulting metal complexes could exhibit interesting electronic, magnetic, and catalytic properties, largely dictated by the nature of the metal ion and the coordination geometry. The study of such complexes could provide valuable insights into metal-ligand interactions and their role in various chemical and biological processes.
Building Block in Supramolecular Chemistry
The structural characteristics of this compound make it an excellent candidate for use as a building block in supramolecular chemistry. The molecule possesses several features that can drive the formation of well-ordered, non-covalent assemblies:
Hydrogen Bonding: The oxygen atoms of the nitro group and the aldehyde group can act as hydrogen bond acceptors.
π-π Stacking: The electron-rich benzaldehyde ring and the electron-deficient nitropyridine ring can engage in favorable π-π stacking interactions, leading to the formation of extended architectures.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the opposing electronic nature of its two main fragments, which can contribute to the stability of supramolecular structures.
While specific studies on the self-assembly of this compound are scarce, research on analogous molecules provides a strong precedent. For example, a study on 4-methoxy-benzaldehyde (5-bromo-pyrimidin-2-yl)hydrazone monohydrate revealed the formation of a two-dimensional network in the solid state, held together by a combination of O-H···N, N-H···O, and C-H···O hydrogen bonds nih.gov. This demonstrates the powerful role of directional non-covalent interactions in dictating the crystal packing of such molecules.
The ability of this compound to participate in these interactions could be exploited to construct a variety of supramolecular architectures, such as tapes, sheets, and frameworks, with potential applications in areas like crystal engineering, host-guest chemistry, and the development of "smart" materials.
Development of Functional Materials
The unique electronic and structural features of this compound make it a promising precursor for the development of a range of functional materials.
Materials with Enhanced Nonlinear Optical Properties
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical data storage. A key design principle for effective NLO molecules is the presence of a donor-π-acceptor (D-π-A) structure.
This compound fits this D-π-A paradigm perfectly. The benzaldehyde moiety can act as an electron donor, the pyridine ring as part of the conjugated π-bridge, and the nitro group as a potent electron acceptor. This intramolecular charge transfer character is expected to give rise to a large second-order hyperpolarizability (β), a key determinant of NLO activity.
| Compound | First Hyperpolarizability (β) (esu) | Computational Method |
|---|---|---|
| Urea (reference) | 0.37 x 10-30 | Experimental |
| (E)-3-(anthracen-9-yl)-1-(2,3-dihydrobenzo[b] bldpharm.comnih.govdioxin-6-yl)prop-2-en-1-one | 1.10 x 10-4 (Third-order susceptibility χ(3)) | Experimental/Calculated |
| N-[4-(4-fluorophenyl)-6-(propan-2-yl)-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide | Significant enhancement in crystalline environment | Iterative electrostatic embedding method |
The synthesis of materials incorporating this compound or its derivatives could lead to new NLO materials with high performance, potentially outperforming existing materials.
Materials for Optoelectronic Applications
The donor-acceptor nature of this compound also makes it a promising candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In such devices, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for efficient charge injection, transport, and recombination.
The electronic properties of this compound can be tuned by chemical modification, allowing for the optimization of its HOMO and LUMO energy levels to match those of other materials in a device stack. For example, the introduction of stronger donor or acceptor groups, or the extension of the conjugated system, can be used to tailor the band gap and charge transport properties.
Research on other bipolar pyridine derivatives has demonstrated their potential as light-emitting and charge-transporting materials in OLEDs rsc.org. These compounds can simplify device architectures and improve performance. Given its inherent bipolar nature, this compound could serve as a core building block for new generations of organic semiconductors for optoelectronic applications.
Precursor in Materials Science for Polymer Chemistry
The aldehyde functionality of this compound provides a reactive handle for its incorporation into polymeric structures. Aldehydes can participate in a variety of polymerization reactions, including:
Condensation Polymerization: The aldehyde group can react with nucleophiles such as amines, hydrazines, and active methylene compounds to form polymers with, for example, polyimine (Schiff base) or polyvinylene backbones.
Functionalization of Pre-formed Polymers: The aldehyde can be grafted onto existing polymer chains that have been functionalized with reactive groups, such as amines. This approach allows for the precise control of the polymer architecture and the density of the functional units.
For instance, benzaldehyde-functionalized polymer vesicles have been constructed through the self-assembly of amphiphilic block copolymers nih.gov. The aldehyde groups within the vesicular walls were then used for crosslinking and further functionalization. This demonstrates the utility of the benzaldehyde group in creating complex and reactive polymer nanostructures.
Furthermore, the nitropyridine moiety can also be used as a handle for polymerization or can influence the properties of the resulting polymer. The incorporation of the polar and electron-withdrawing nitropyridine group can enhance properties such as thermal stability, solubility, and charge transport characteristics.
While specific examples of polymers derived from this compound are not yet reported in the literature, its dual functionality makes it a highly attractive monomer for the synthesis of novel functional polymers with potential applications in areas such as gas separation, catalysis, and electronics.
Q & A
Q. Key Optimization Parameters
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
Q. Core Analytical Methods
- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and nitro-pyridine aromatic signals (distinct coupling patterns due to electron-withdrawing nitro group) .
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the nitro and aldehyde moieties .
Q. Advanced Validation
- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry of the nitro group .
How can computational methods predict the reactivity of the nitro and aldehyde groups in this compound for further functionalization?
Q. Advanced Computational Strategies
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (aldehyde carbon) and nucleophilic (pyridine ring) sites. For example, the nitro group’s meta-directing effect can be modeled to predict substitution patterns .
- Molecular Dynamics Simulations : Assess solvation effects on reaction pathways (e.g., Schiff base formation using amines) .
Q. Practical Application
- Use Gaussian or ORCA software to optimize transition states for proposed reactions (e.g., reductive amination of the aldehyde group) .
What strategies resolve contradictory data between theoretical and experimental results in the compound’s spectral analysis?
Q. Methodological Troubleshooting
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) that may obscure aldehyde proton splitting .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to distinguish overlapping signals in complex spectra .
- Synchrotron XRD : Re-examine crystal packing effects that might distort bond angles compared to gas-phase DFT calculations .
Case Study Example
If experimental IR lacks expected nitro group bands, re-evaluate sample purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation .
What are the critical safety considerations when handling this compound, especially concerning its nitro group?
Q. Advanced Safety Protocols
- Explosivity Risk : The nitro group necessitates strict control of heating (avoid >150°C) and friction .
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Conduct reactions in a fume hood with blast shields .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to prevent environmental contamination .
How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
Q. Experimental Design Framework
Accelerated Stability Testing :
- Incubate the compound in buffers (pH 1–12) at 40°C, 60°C, and 80°C.
- Monitor degradation via UV-Vis (λmax ~270 nm for nitro-aromatic absorption) and HPLC .
Kinetic Analysis :
- Apply Arrhenius equation to extrapolate shelf-life at room temperature .
Q. Data Interpretation
- Use LC-MS to identify degradation products (e.g., reduction of nitro to amine under acidic conditions) .
What advanced techniques validate the compound’s role as a precursor in metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
